methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate
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Overview
Description
Methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate: is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core, which is fused with a nitrobenzoate moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of Nitro Group: The nitro group is introduced through nitration reactions, often using nitric acid in the presence of sulfuric acid.
Esterification: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new benzimidazole derivatives with potential pharmacological activities .
Biology: In biological research, it is studied for its antimicrobial and anticancer properties. The nitrobenzoate moiety enhances its ability to interact with biological targets, making it a promising candidate for drug development .
Medicine: The compound’s potential as an antimicrobial and anticancer agent is being explored in preclinical studies. Its unique structure allows it to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of other benzimidazole-based compounds .
Mechanism of Action
The mechanism of action of methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate involves its interaction with various molecular targets. The benzimidazole core can bind to DNA and proteins, disrupting their normal functions. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death . The compound’s ability to inhibit specific enzymes and pathways is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Benzimidazole: A simpler structure with similar pharmacological activities.
Methyl 4-oxo-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazine-2-carboxylate: Another benzimidazole derivative with potential anticancer properties.
5-Methoxy-1H-benzimidazole-2-thiol: Known for its antimicrobial activity.
Uniqueness: Methyl 3-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-5-nitrobenzoate is unique due to its combined benzimidazole and nitrobenzoate moieties, which enhance its pharmacological activities and make it a versatile compound for various applications .
Properties
Molecular Formula |
C18H15N3O5 |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
methyl 3-(5,6-dimethylbenzimidazole-1-carbonyl)-5-nitrobenzoate |
InChI |
InChI=1S/C18H15N3O5/c1-10-4-15-16(5-11(10)2)20(9-19-15)17(22)12-6-13(18(23)26-3)8-14(7-12)21(24)25/h4-9H,1-3H3 |
InChI Key |
DJTAPIFGXDNIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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